molecular formula C12H17Cl2NO B1419585 [4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride CAS No. 1210893-58-5

[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride

Cat. No. B1419585
M. Wt: 262.17 g/mol
InChI Key: IFEDKQOCMHFIRT-UHFFFAOYSA-N
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Description

“[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1210893-58-5 . Its IUPAC name is [4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride . The molecular weight of this compound is 262.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.18 . It’s recommended to be stored at room temperature .

Scientific Research Applications

  • Improved Industrial Synthesis of Antidepressant Sertraline : A novel industrial synthesis of sertraline hydrochloride, which is closely related to the requested compound, was reported. This synthesis is advantageous over previous processes, using a stable intermediate and achieving high purity required for pharmaceutical ingredients (Vukics et al., 2002).

  • Synthesis of Complex Compounds for Medical Research : The synthesis of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C (CI-918-14C), a complex compound, was developed for research purposes, demonstrating the versatility of similar compounds in scientific research (Hicks et al., 1984).

  • Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes : This research discusses the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions, showcasing the chemical's utility in organic synthesis and catalysis (Karabuğa et al., 2015).

  • Anticancer and Antimicrobial Applications : A study synthesized new heterocyclic compounds including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and evaluated them for their anticancer and antimicrobial properties, indicating the potential biomedical applications of similar chemical structures (Katariya et al., 2021).

  • Synthesis of Sertraline and Its Intermediates : Another research focused on the synthesis of sertraline imine, an intermediate for the antidepressant Zoloft, sertraline hydrochloride. It demonstrates a cleaner, simpler, and more efficient alternative synthesis method (Taber et al., 2004).

properties

IUPAC Name

[4-(4-chlorophenyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEDKQOCMHFIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Chlorophenyl)oxan-4-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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